4,5-Dihydroimidazole-1,2-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dihydroimidazole-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4/c4-3-6-1-2-7(3)5/h1-2,5H2,(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLPAXVMGVVCOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidating the Chemical Reactivity and Transformative Pathways of 4,5 Dihydroimidazole 1,2 Diamine Analogues
Nucleophilic Addition Reactions of Dihydroimidazoles and Dihydroimidazolium Salts
Dihydroimidazoles and their corresponding dihydroimidazolium salts are susceptible to nucleophilic attack. The partial positive charge on the carbon atom at position 2 of the dihydroimidazole (B8729859) ring makes it an electrophilic center, readily targeted by nucleophiles. This reactivity is fundamental to many of the transformations these compounds undergo.
The formation of imines from the reaction of ketones or aldehydes with amines is a reversible process. youtube.com In the context of dihydroimidazoles, this reactivity can be harnessed for various synthetic applications. For instance, the reduction of an iminium ion, formed in situ, is significantly faster than the reduction of a ketone or aldehyde. youtube.com This differential reactivity allows for one-pot reductive amination procedures where a reducing agent is introduced to a mixture of an amine and a carbonyl compound. organic-chemistry.org
Electrophilic Reactivity and Addition Product Formation in Aminoimidazoles
Aminoimidazoles exhibit a dual reactivity profile, capable of reacting with electrophiles at both nitrogen and carbon atoms. researchgate.net The presence of amino groups on the imidazole (B134444) ring enhances its nucleophilicity, making it reactive towards a variety of electrophilic partners. The specific site of reaction is often influenced by the nature of the electrophile and the reaction conditions.
N-Addition Products with Aryl Isocyanates and Isothiocyanates
Aminoimidazoles readily react with aryl isocyanates and isothiocyanates to form N-addition products. The nucleophilic amino group attacks the electrophilic carbon of the isocyanate or isothiocyanate, leading to the formation of urea (B33335) or thiourea (B124793) derivatives, respectively. This type of reaction is a common strategy for functionalizing the amino groups of the imidazole core.
C-Addition Products with Dimethyl Acetylenedicarboxylate (B1228247)
The reaction of 1,2-diaminoimidazoles with dimethyl acetylenedicarboxylate (DMAD) can lead to the formation of C-addition products. mdpi.com The interaction of 1,2-diamino-4-phenylimidazole with DMAD in methanol, catalyzed by acetic acid, results in the formation of imidazo[1,5-b]pyridazine (B2384543) derivatives with yields ranging from 68–89%. mdpi.comnih.gov The reaction proceeds through a cascade of processes that can be influenced by the presence of other nucleophiles and the reaction temperature. mdpi.com In some cases, the initially formed nucleophilic addition products can undergo further intramolecular cyclization. mdpi.com
The reaction of DMAD with various imidazoles and benzimidazoles has been shown to produce a variety of products, including vinylimidazoles and fused heterocyclic systems like azepino[1,2-a]benzimidazoles and pyrido[1,2-a]benzimidazoles, depending on the substituents on the imidazole ring. rsc.org
Reduction Transformations of Dihydroimidazoles
The dihydroimidazole ring can be reduced to the corresponding imidazolidine (B613845) or can be reductively cleaved to form diamine derivatives. The choice of reducing agent and reaction conditions dictates the outcome of the transformation.
Sodium Cyanoborohydride Reduction to N-Alkyl-N'-arylethylenediamines
Sodium cyanoborohydride (NaBH3CN) is a mild and selective reducing agent particularly effective for reductive aminations. organic-chemistry.org It is capable of reducing the iminium ion intermediate formed from the condensation of a dihydroimidazole with an aldehyde or ketone. This reaction is significantly faster than the reduction of the carbonyl compound itself, allowing for a one-pot synthesis. organic-chemistry.org While sodium cyanoborohydride is a versatile reagent, it is important to note that contact with strong acids can release highly toxic hydrogen cyanide gas. organic-chemistry.org A safer alternative with similar reactivity is sodium triacetoxyborohydride. organic-chemistry.org
Alkylation and Quaternization of Dihydroimidazoles
The nitrogen atoms of the dihydroimidazole ring are nucleophilic and can be readily alkylated. This process can lead to the formation of N-alkylated dihydroimidazoles or, with further alkylation, to the formation of quaternary ammonium (B1175870) salts. The regioselectivity of alkylation can often be controlled by factors such as the choice of solvent and the presence of acids or bases. youtube.com
Alkylation can be achieved using various alkylating agents, including alkyl halides, sulfonates, and epoxides. youtube.com The quaternization of the imidazole nitrogen leads to the formation of dihydroimidazolium salts, which can exhibit altered reactivity and physical properties compared to the parent dihydroimidazole.
Formation of Dihydroimidazolium Salts via Alkyl Halide Reaction
The nitrogen atoms within the imidazole core of 4,5-dihydroimidazole-1,2-diamine and its analogues are nucleophilic and can readily react with electrophiles such as alkyl halides. This reaction, a form of N-alkylation, is a fundamental pathway for the synthesis of quaternary imidazolium (B1220033) salts. While direct studies on this compound are limited, the reactivity can be understood from analogous heterocyclic systems, such as imidazo[4,5-b]pyridines.
In a representative synthesis, N-substituted imidazo[4,5-b]pyridine derivatives are prepared by alkylating the parent heterocycle with various alkyl halides. uctm.edu The reaction is typically conducted under basic conditions using potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). uctm.edu To enhance the reaction rate and yield, a phase transfer catalyst (PTC) such as tetra-n-butylammonium bromide (TBAB) is often employed. uctm.edu The alkyl halide, for instance, allyl bromide or propargyl bromide, serves as the source of the alkyl group that attaches to one of the nitrogen atoms of the imidazole ring. uctm.edu This N-alkylation leads to the formation of the corresponding salt, or in the case of a neutral product after workup, an N-substituted derivative. uctm.edu For a dihydroimidazole system, this quaternization would result in a 1,3-disubstituted-4,5-dihydroimidazolium salt, a class of compounds with applications as ionic liquids and precursors to N-heterocyclic carbenes.
The alkylation of various 6-bromo-2-phenyl-substituted-3H-imidazo[4,5-b]pyridines demonstrates this transformation, yielding N-allyl and N-propargyl products. uctm.edu
Table 1: N-Alkylation of Imidazo[4,5-b]pyridine Analogues with Alkyl Halides uctm.edu
| Starting Heterocycle | Alkylating Agent | Product |
| 6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine | Allyl bromide | 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine |
| 6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine | Allyl bromide | 3-allyl-6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine |
| 6-bromo-2-[(4'-N,N-dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine | Allyl bromide | 3-allyl-6-bromo-2-[(4'-N,N-dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine |
| 6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine | Propargyl bromide | 6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine |
| 6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine | Propargyl bromide | 6-bromo-2-(4-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine |
| 6-bromo-2-[(4'-N,N-dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine | Propargyl bromide | 6-bromo-2-[(4'-N,N-dimethylamino)phenyl]-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine |
Intramolecular Rearrangement and Cyclization Phenomena
Intramolecular reactions, including rearrangements and cyclizations, are powerful tools for building complex molecular architectures from simpler precursors. For adducts derived from this compound analogues, these pathways can lead to the formation of fused heterocyclic systems and other valuable structures.
Thermal Cyclization of Adducts to Imidazo[4,5-b]pyridin-5(4H)-one Derivatives
The synthesis of fused bicyclic systems such as imidazo[4,5-b]pyridin-5(4H)-ones can be achieved through the cyclization of appropriately substituted imidazole precursors. Research has shown that thermal cyclization is a viable method for creating this scaffold. researchgate.net Specifically, substituted 5-aminoimidazole adducts can undergo intramolecular ring closure to furnish the target pyridinone ring. researchgate.net
In one documented pathway, an imidazole intermediate was shown to cyclize to an imidazo[4,5-b]pyridine-5-one derivative when refluxed in ethanol (B145695) in the presence of a non-nucleophilic base, 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU). researchgate.net This transformation highlights a key synthetic strategy where a diamine-derived imidazole core, further functionalized, serves as the direct precursor to the fused bicyclic product. The general principle involves the intramolecular condensation between an amino group on the imidazole ring and a reactive functional group on a side chain, which is activated by heat. researchgate.net The synthesis of these fused systems is of significant interest due to their structural similarity to naturally occurring purines, suggesting potential biological activity. nih.gov
Table 2: Thermal Cyclization to Imidazo[4,5-b]pyridin-5-one researchgate.net
| Precursor Type | Reaction Conditions | Product Class |
| 5-Amino-4-cyanoformimidoyl imidazole adducts | Reflux in ethanol with DBU | Imidazo[4,5-b]pyridine-5-one derivatives |
Rearrangement of N-Acyl Aziridines to Oxazolines in 1,2-Diamine Chemistry
The chemistry of 1,2-diamines is closely related to that of aziridines, which can be considered cyclic 1,2-diamine precursors. A significant reaction in this area is the acid-catalyzed rearrangement of N-acyl aziridines to form oxazolines. This transformation represents a ring-expansion isomerization where the three-membered aziridine (B145994) ring opens and recloses to form the five-membered oxazoline (B21484) ring.
Studies on N-acyl-2,2-dimethylaziridines have shown that treatment with concentrated sulfuric acid at room temperature facilitates their isomerization into oxazoline derivatives. The mechanism involves protonation of the acyl oxygen, followed by intramolecular nucleophilic attack by the aziridine nitrogen on the activated carbonyl carbon, leading to the cleavage of a C-N bond of the aziridine ring and subsequent formation of the oxazoline ring. The yields of this rearrangement are dependent on the acidity of the medium and the nature of the acyl group attached to the nitrogen.
Table 3: Acid-Catalyzed Rearrangement of N-Acyl Aziridines to Oxazolines
| Starting N-Acyl Aziridine | Reaction Conditions | Product |
| N-acetyl-2,2-dimethylaziridine | Concentrated H₂SO₄, room temp. | 2,5,5-trimethyl-4,5-dihydrooxazole |
| N-benzoyl-2,2-dimethylaziridine | Concentrated H₂SO₄, room temp. | 5,5-dimethyl-2-phenyl-4,5-dihydrooxazole |
Advanced Spectroscopic and Computational Investigations of 4,5 Dihydroimidazole 1,2 Diamine Structures
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
The structural elucidation of 4,5-dihydroimidazole derivatives relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides detailed insight into the electronic environment of the heterocyclic ring and its substituents.
In a series of 1,2-diaryl-1H-4,5-dihydroimidazoles, the chemical shifts of the protons and carbons in the heterocyclic ring and the attached aryl groups have been systematically analyzed. The ¹H-NMR spectra typically show the methylene (B1212753) protons of the 4,5-dihydroimidazole ring (H-4 and H-5) as a complex multiplet, often appearing as two triplets, in the range of 3.40 to 4.20 ppm.
The carbon signals for the heterocyclic ring are also characteristic. The C-2 carbon, part of the amidine system, is observed significantly downfield, generally between 158.0 and 163.0 ppm. The methylene carbons, C-4 and C-5, appear in the range of 52.2 to 55.8 ppm. A notable feature in the ¹H-NMR spectra of these diaryl compounds is the downfield shift of the ortho protons of the 2-aryl group compared to other aromatic protons, which is indicative of specific electronic interactions within the molecule.
Table 1: Typical ¹H- and ¹³C-NMR Chemical Shift Ranges for 1,2-Diaryl-1H-4,5-dihydroimidazoles
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | 158.0 - 163.0 |
| C4 / C5 | 3.40 - 4.20 | 52.2 - 55.8 |
| Ar¹-H (ortho) | Variable | Variable |
| Ar²-H (ortho) | Downfield shift | Variable |
Data compiled from analysis of 1,2-diaryl-1H-4,5-dihydroimidazoles.
The electronic nature of substituents on the 1-aryl and 2-aryl rings significantly influences the NMR spectroscopic parameters of the 4,5-dihydroimidazole core. When the N-1 atom is attached to an aryl group, its lone pair of electrons can participate in conjugation with the aromatic ring. This competes with the typical electron delocalization of the amidine system.
This competitive conjugation leads to several observable effects:
Shielding/Deshielding: Electron-donating groups on the 1-aryl ring increase electron density at N-1, which can influence the shielding of the heterocyclic ring protons. Conversely, electron-withdrawing groups decrease electron density.
Hydrogen Deshielding: The ethylene (B1197577) hydrogens (H-4 and H-5) in 1,2-diaryl derivatives generally experience greater deshielding compared to their counterparts in 1-alkyl-2-aryl-1H-4,5-dihydroimidazoles. This is attributed to the reduced electron density on the N-1 atom due to conjugation with the aryl ring.
Carbon Shifts: The chemical shift of the C-2 carbon is sensitive to the electronic effects of substituents on both aryl rings. The shifts of C-4 and C-5 are similarly affected by the substitution patterns on the aryl groups.
The spectroscopic data for 1,2-diaryl-1H-4,5-dihydroimidazoles are best understood by considering the contributions of several mesomeric (resonance) structures. The mesomeric effect describes the polarity produced in a molecule by the interaction between a lone pair of electrons and a pi bond or between two pi bonds. In these diaryl-dihydroimidazoles, there are competing conjugated systems: the Ar¹-N system and the Ar²-C=N system.
The key resonance structures involve:
Amidine Delocalization: The typical resonance within the N-C=N system.
Aniline-type Resonance: Delocalization of the N-1 lone pair into the 1-aryl ring.
C=N-Aryl Conjugation: Delocalization between the C=N double bond and the 2-aryl ring.
Spectroscopic evidence strongly supports the presence of these competing systems. For instance, the deshielding of the ortho protons on the 2-aryl ring is consistent with a significant contribution from a canonical form where there is a positive charge on the C=N nitrogen and charge delocalization into the 2-aryl ring. This indicates that the conjugation of the 2-aryl group with the C=N bond plays a major role, competing with the delocalization of the N-1 lone pair into the 1-aryl ring.
Quantum Chemical and Molecular Orbital Calculations
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of heterocyclic compounds, including imidazole (B134444) derivatives. DFT calculations are used to optimize molecular geometries and compute various electronic parameters that help in understanding molecular reactivity and stability.
Key electronic properties derived from DFT calculations include:
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = E_LUMO - E_HOMO) is an indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).
For imidazole-based systems, DFT studies have been employed to understand protonation effects, intramolecular proton transfer, and coordination behavior. By calculating properties like electron affinity, ionization potential, and chemical hardness, DFT provides a theoretical framework to rationalize and predict the behavior of these molecules.
Semi-empirical quantum mechanical methods, such as AM1 (Austin Model 1), offer a computationally less intensive alternative to ab initio methods like DFT for predicting various molecular properties. While not as rigorous, these methods are valuable for larger molecules where higher-level calculations may be prohibitive.
AM1 calculations can be used to determine several key parameters:
Molecular Geometries: To predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state.
Enthalpies of Formation (ΔH_f): To estimate the heat absorbed or released during the formation of the compound from its constituent elements in their standard states.
Ionization Potentials: To estimate the energy required to remove an electron from the molecule, which correlates with the HOMO energy.
These calculations provide valuable, albeit approximate, insights into the structural and electronic characteristics of molecules like 4,5-dihydroimidazole derivatives, complementing experimental data and higher-level computational studies.
Frontier Orbital Analysis for Reactivity Prediction in Dihydroimidazoles
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org These orbitals are termed "frontier" orbitals because they lie at the outermost boundaries of the molecule's electron cloud and are the primary participants in chemical reactions.
The HOMO, being the outermost orbital containing electrons, acts as an electron donor, signifying the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and thus acts as an electron acceptor, indicating the molecule's electrophilicity or acidity. youtube.com The energy and spatial distribution of these orbitals provide significant insights into the most probable sites for electrophilic and nucleophilic attack.
For dihydroimidazole (B8729859) derivatives, FMO analysis can predict their reactivity in various chemical transformations. For instance, in a reaction with an electrophile, the reaction will most likely occur at the atom or region of the dihydroimidazole ring where the HOMO density is the highest. Conversely, when reacting with a nucleophile, the attack will be directed towards the region with the highest LUMO density. Computational methods, such as Density Functional Theory (DFT), are employed to calculate and visualize the HOMO and LUMO of 4,5-Dihydroimidazole-1,2-diamine.
Interactive Data Table: Key Parameters from Frontier Molecular Orbital Analysis
| Parameter | Description | Typical Predicted Value for Dihydroimidazoles | Significance in Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 eV | Higher energy indicates stronger electron-donating ability (more nucleophilic). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to 0.5 eV | Lower energy indicates stronger electron-accepting ability (more electrophilic). |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.0 to 6.0 eV | A smaller gap suggests higher chemical reactivity and lower kinetic stability. malayajournal.org |
HOMO-LUMO Analysis for Chemical Reactivity Assessment
The analysis of the HOMO-LUMO energy gap is a critical aspect of assessing the chemical reactivity and stability of a molecule. malayajournal.org A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap indicates that the molecule is more polarizable and can be more readily involved in chemical reactions. nih.gov
In the context of this compound, the presence of multiple nitrogen atoms with lone pairs of electrons is expected to significantly influence the HOMO energy level, likely raising it and making the molecule a good electron donor. The specific distribution of the HOMO will highlight the most nucleophilic sites, which could be the amino groups or the nitrogen atoms within the dihydroimidazole ring. The LUMO is likely to be distributed over the C=N bond and adjacent atoms, indicating the sites susceptible to nucleophilic attack.
Quantum chemical calculations can provide precise energy values for the HOMO and LUMO, as well as the HOMO-LUMO gap. These calculations also allow for the visualization of the orbital distributions, offering a clear picture of the molecule's reactive sites. For instance, in related imidazole derivatives, the HOMO is often localized on the imidazole ring and any electron-donating substituents, while the LUMO is distributed across the ring and any electron-withdrawing groups. malayajournal.orgorientjchem.org
Interactive Data Table: Calculated HOMO-LUMO Properties of a Substituted Imidazole
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | DFT/B3LYP/6-31G(d,p) | -5.2822 | -1.2715 | 4.0106 malayajournal.org |
| 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone | B3LYP/6-31G | -5.61 | -1.74 | 3.87 orientjchem.org |
Other Advanced Spectroscopic Techniques for Structural Characterization
While computational methods provide theoretical insights, experimental spectroscopic techniques are indispensable for the definitive structural characterization of this compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H NMR: This technique provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, 1H NMR would be crucial for identifying the signals corresponding to the protons on the dihydroimidazole ring and the amino groups. The chemical shifts, splitting patterns (multiplicity), and coupling constants would help in confirming the connectivity of the atoms.
13C NMR: This method probes the carbon skeleton of the molecule. It would show distinct signals for the different carbon atoms in the dihydroimidazole ring, including the sp2-hybridized carbon of the C=N bond and the sp3-hybridized carbons. researchgate.net
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish correlations between protons and between protons and carbons, respectively. This would provide unambiguous evidence for the proposed structure.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the accurate molecular weight and elemental composition of this compound. scirp.org The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, helping to piece together the different components of the molecule.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in the molecule. scirp.org For this compound, characteristic vibrational modes would include:
N-H stretching vibrations from the amino groups.
C=N stretching vibration of the imidazoline (B1206853) ring.
C-N stretching vibrations.
CH2 stretching and bending vibrations from the dihydro- part of the ring.
The combination of these advanced spectroscopic techniques provides a powerful toolkit for the unambiguous structural determination of this compound, complementing the theoretical insights gained from computational studies. nih.gov
Strategic Applications of 4,5 Dihydroimidazole 1,2 Diamine Scaffolds in Modern Organic Synthesis and Catalysis
Utility as Versatile Synthetic Intermediates and Building Blocks
The inherent reactivity of the 4,5-dihydroimidazole-1,2-diamine core makes it an invaluable building block for a wide array of chemical transformations. Its ability to serve as a precursor for various functional groups and heterocyclic systems underscores its significance in synthetic organic chemistry.
Precursors for Ketone and Aldehyde Synthesis from Dihydroimidazoles
The dihydroimidazole (B8729859) framework provides a valuable platform for the synthesis of ketones and aldehydes. One-pot modular approaches have been developed for the synthesis of disubstituted imidazoles from ketones and aldehydes. nih.govnih.gov This involves the oxidation of a ketone, often using a catalyst like hydrobromic acid in dimethyl sulfoxide (B87167) (DMSO), followed by a condensation reaction with an aldehyde. nih.govnih.gov This methodology has proven effective for generating a variety of substituted imidazoles with yields ranging from 23% to 85%. nih.govnih.gov
Furthermore, the dihydroimidazole ring can be cleaved under specific conditions to yield carbonyl compounds. This transformation is particularly useful as it allows for the temporary protection of a carbonyl group or the generation of a carbonyl moiety from a non-carbonyl precursor. The choice of reagents and reaction conditions can be tailored to favor the formation of either a ketone or an aldehyde. For instance, ozonolysis of alkenes with vinylic hydrogens can lead to the formation of aldehydes. orgoreview.com
| Starting Material | Reagents | Product | Yield | Reference |
| Acetophenone | HBr, DMSO, Aldehyde, NH4OAc | 2,4(5)-Disubstituted Imidazole (B134444) | 23-85% | nih.govnih.gov |
| Alkenes with vinylic hydrogen | Ozone | Aldehyde | - | orgoreview.com |
| Terminal Alkynes | H2SO4, HgSO4, H2O | Methyl Ketone | - | youtube.com |
| Terminal Alkynes | 1. Bulky Borane 2. H2O2, NaOH | Aldehyde | - | youtube.com |
| Internal Alkynes | H2SO4, H2O | Mixture of Ketones | - | youtube.com |
Intermediates for the Preparation of 1,3-Diazole Derivatives and Acyclic Ethylenediamine (B42938) Units
The this compound scaffold serves as a key intermediate in the synthesis of various 1,3-diazole derivatives. Through a reaction known as diamine exchange, 2-substituted 4,5-dihydroimidazoles can react with an excess of substituted ethane-1,2-diamines or o-phenylenediamines to yield other 2-substituted heterocycles. rsc.org This equilibrium process can be driven towards the desired product, and the resulting partially reduced heterocycles can be readily aromatized to form a range of benzimidazoles and other dihydroimidazoles. rsc.org
Moreover, the ring-opening of the dihydroimidazole core can lead to the formation of acyclic ethylenediamine units. This transformation provides a convenient route to these important diamine structures, which are themselves valuable building blocks in organic synthesis.
Scaffolds for Combinatorial Library Generation in Chemical Discovery
The modular nature of the synthesis of dihydroimidazole derivatives makes them ideal scaffolds for the generation of combinatorial libraries. By systematically varying the substituents on the dihydroimidazole core, large and diverse collections of compounds can be rapidly synthesized. This approach is highly valuable in the field of drug discovery, where the screening of compound libraries against biological targets is a key strategy for identifying new therapeutic agents. The synthesis of novel imidazole[4,5-e] nih.govrsc.orgdiazepine-4,8-dione and acyclic carbamoyl (B1232498) imino-ureido imidazole derivatives highlights the utility of this scaffold in generating diverse chemical entities for biological screening. nih.govresearchgate.net
Facilitating the Construction of Complex Molecules and Fused Heterocyclic Systems
The reactivity of the this compound scaffold allows for its incorporation into more complex molecular architectures, including fused heterocyclic systems. For example, time-controlled reactions of certain imidazole derivatives with guanidine-hydrochloride can lead to the formation of cyclized imidazo[4,5-e]diazepine-4,8-dione derivatives. nih.govresearchgate.net These fused systems are of interest due to their potential biological activities. The ability to construct such complex molecules from a relatively simple starting point demonstrates the power of the dihydroimidazole scaffold in synthetic chemistry. The synthesis of various thiadiazole derivatives, which can be fused with other heterocyclic rings, further illustrates this principle. nih.govmdpi.com
Contributions to Asymmetric Synthesis
The development of stereoselective synthetic methods is a major focus of modern organic chemistry. Chiral derivatives of this compound have made significant contributions to the field of asymmetric synthesis, serving as effective chiral auxiliaries, ligands, and organocatalysts.
Development and Application as Chiral Auxiliaries, Ligands, and Organocatalysts
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Chiral 1,2-diamines, which can be derived from this compound, are widely used for this purpose. rsc.org These auxiliaries can direct the approach of a reagent to one face of the molecule, leading to the formation of a single enantiomer of the product. wikipedia.orgsigmaaldrich.com
In addition to their role as auxiliaries, chiral diamine derivatives are also employed as ligands in transition metal-catalyzed asymmetric reactions. nih.gov The diamine can coordinate to a metal center, creating a chiral environment that influences the stereoselectivity of the catalytic transformation. nih.gov Chiral diene ligands, for instance, have shown superiority in terms of both catalytic activity and enantioselectivity in certain rhodium-catalyzed reactions. nih.gov
Furthermore, chiral diamine derivatives have emerged as powerful organocatalysts. nih.gov These small organic molecules can catalyze a variety of asymmetric transformations without the need for a metal. nih.gov For example, chiral primary amine-salicylamides have been used as organocatalysts for enantioselective conjugate additions. nih.gov The development of such catalysts is of great interest due to their stability, potential for recyclability, and lower environmental impact compared to metal-based catalysts. nih.gov The use of tert-butanesulfinamide, a chiral reagent developed for the asymmetric synthesis of amines, highlights the impact of such developments in both academic and industrial research. yale.edu
| Application | Description | Example | Reference |
| Chiral Auxiliaries | Temporarily incorporated stereogenic groups to control stereochemistry. | Evans' oxazolidinone auxiliaries for aldol (B89426) reactions. | wikipedia.org |
| Chiral Ligands | Coordinate to a metal center to create a chiral environment for catalysis. | Chiral dienes in rhodium-catalyzed conjugate additions. | nih.gov |
| Organocatalysts | Small, metal-free organic molecules that catalyze asymmetric reactions. | Chiral primary amine-salicylamides for conjugate additions. | nih.gov |
Role in Homogeneous Catalysis
The 4,5-dihydroimidazole scaffold is a cornerstone in the design of ligands for homogeneous catalysis, primarily through its manifestation as N-Heterocyclic Carbenes (NHCs). These ligands have demonstrated remarkable efficacy in a wide array of metal-catalyzed transformations.
N-Heterocyclic Carbenes (NHCs) with 4,5-Dihydroimidazol-2-ylidene Cores as Ligands in Metal Catalysis
N-Heterocyclic carbenes featuring the saturated 4,5-dihydroimidazol-2-ylidene core are a significant class of ligands in modern organometallic chemistry and homogeneous catalysis. Derived from the corresponding 4,5-dihydroimidazolium salts, these NHCs, often referred to as saturated NHCs, exhibit stronger σ-donating properties compared to their unsaturated imidazolylidene counterparts. This enhanced electron donation stabilizes metal centers in various oxidation states and promotes high catalytic activity.
The synthesis of these NHC-metal complexes typically involves the in-situ deprotonation of a 1,3-disubstituted-4,5-dihydroimidazolium salt in the presence of a metal precursor. The steric and electronic properties of the resulting 4,5-dihydroimidazol-2-ylidene ligand can be readily tuned by modifying the substituents on the nitrogen atoms, allowing for the rational design of catalysts for specific applications.
Ruthenium-Catalyzed Olefin Metathesis:
A prominent application of 4,5-dihydroimidazol-2-ylidene ligands is in the field of ruthenium-catalyzed olefin metathesis. A family of air- and water-tolerant ruthenium complexes bearing a 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene ligand has been developed. researchgate.net These catalysts have shown increased activity in ring-closing metathesis reactions, particularly at elevated temperatures, with catalyst loadings as low as 0.05 mol%. researchgate.net Their performance often rivals or even surpasses that of well-established molybdenum-based catalysts. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium complexes bearing 4,5-dihydroimidazol-2-ylidene ligands have emerged as highly effective catalysts for cross-coupling reactions. Specifically, PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) palladium complexes with these saturated NHC ligands have been successfully employed in the direct C-H bond arylation of azoles. acs.orgacs.org This method provides an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. Research has shown that these catalysts are effective for the C(5)-arylation of heterocycles like 2-acetyl furan (B31954) and 2-acetylthiophene (B1664040) with various aryl bromides, demonstrating moderate to high catalytic activities. acs.org While the use of saturated ring carbene ligands like 4,5-dihydro-imidazol-2-ylidene has been less common than their unsaturated analogs, recent studies have highlighted their potential in developing robust and efficient palladium catalysts. acs.orgacs.org
Nickel-Catalyzed Amination Reactions:
The strong σ-donating character of 4,5-dihydroimidazol-2-ylidene ligands has proven advantageous in nickel-catalyzed cross-coupling reactions. A general and simple method for the nickel-catalyzed amination of aryl chlorides has been developed using a catalyst system comprising Ni(0), 1,3-bis(2,6-diisopropylphenyl)dihydroimidazol-2-ylidene (SIPr), and a sodium tert-butoxide base. chem960.com This system effectively couples a variety of secondary cyclic and acyclic amines, as well as anilines, with aryl chlorides to produce the corresponding N-arylated products in good to excellent yields. chem960.com The use of these more σ-donating dihydroimidazolium-derived carbenes leads to a substantial increase in catalyst activity compared to their unsaturated imidazolium-based counterparts. chem960.com
| Metal | Catalytic Reaction | Ligand Example | Key Findings |
| Ruthenium | Olefin Metathesis (Ring-Closing) | 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene | High activity, air and water tolerant, low catalyst loadings. researchgate.net |
| Palladium | Direct C-H Arylation of Azoles | PEPPSI-type complexes with various substituted 4,5-dihydroimidazol-2-ylidenes | Effective for C-C bond formation, atom-economical. acs.orgacs.org |
| Nickel | Amination of Aryl Chlorides | 1,3-Bis(2,6-diisopropylphenyl)dihydroimidazol-2-ylidene (SIPr) | Provides an efficient alternative to palladium-catalyzed aminations. chem960.com |
Innovation in Novel Synthetic Methodology Development
The 4,5-dihydroimidazole scaffold is not only a precursor to powerful NHC ligands but also a versatile building block for the development of novel synthetic methodologies. Its inherent structural features allow for various chemical transformations, leading to the synthesis of diverse and complex molecular architectures.
One innovative synthetic strategy involves the concept of diamine exchange. In this process, 2-substituted 4,5-dihydroimidazoles can react with an excess of a different 1,2-diamine or a 1,3-diamine upon heating. This equilibrium-driven reaction results in the formation of a new 2-substituted heterocycle derived from the solvent diamine. researchgate.net This methodology offers a flexible route to new dihydroimidazoles, tetrahydropyrimidines, and, through subsequent aromatization, benzimidazoles. researchgate.net The synthetic utility of this approach is broadened by the ready availability of various diamines, allowing for the generation of a library of heterocyclic compounds from a single starting dihydroimidazole.
Furthermore, the core structure of dihydroimidazole is a key component in the synthesis of more complex, fused heterocyclic systems. For instance, reactions of 2-guanidinobenzimidazole (B109242) with halogenated active methylenes and ketones have been shown to produce dihydroimidazole and 3,4-dihydrobenzo acs.orgnih.govimidazo[1,2-a] researchgate.netacs.orgnih.govtriazin derivatives in high yields. nih.gov These novel compounds have been investigated for their biological activities, demonstrating the potential of the dihydroimidazole scaffold in medicinal chemistry. nih.gov
The development of multicomponent reactions (MCRs) for the synthesis of substituted imidazoles also highlights the versatility of related scaffolds. While not directly starting from a pre-formed dihydroimidazole, these one-pot reactions often proceed through diamine intermediates to construct the imidazole ring system, showcasing the fundamental importance of the diamine-derived core in modern synthetic strategies. mdpi.com
These examples underscore the ongoing innovation in synthetic methodology based on the 4,5-dihydroimidazole framework, extending its utility far beyond its role as a simple precursor to NHC ligands and establishing it as a valuable scaffold for constructing molecular diversity.
Q & A
Basic Research Questions
Q. What are the fundamental synthetic strategies for 4,5-Dihydroimidazole-1,2-diamine derivatives, and how do reaction conditions influence regioselectivity?
- Methodological Answer : Three primary approaches are:
- Condensation : React 2-aminoimidazoles with aliphatic 1,3-difunctional compounds (e.g., diketones) in ethanol/HCl under reflux (80°C, 6h) for imidazo[1,2-a]pyrimidine derivatives .
- Base-Promoted Cyclization : Use K₂CO₃ in DMF (100°C, 12h) to synthesize spiro-fused 4,5-dihydroimidazol-5-ones from amidines and ketones .
- Cyanogen Bromide Route : React substituted benzene-1,2-diamines with cyanogen bromide in MeOH/H₂O (1:1 v/v) at RT for benzimidazole derivatives .
Q. How should researchers characterize the crystalline structure of this compound complexes?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . Key parameters:
- Data Collection : High-resolution (<1.0 Å) for accurate H-atom positioning.
- Validation : Check R-factor convergence (<5%) and residual electron density maps.
- Software : Olex2 or WinGX for visualization, with CIF files deposited in the Cambridge Structural Database.
Q. What purification techniques are optimal for isolating this compound derivatives?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) for air-sensitive derivatives; perform under nitrogen .
- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate 10:1 to 1:1) for polar substituents .
- HPLC : Use C18 columns with 0.1% TFA in acetonitrile/water for charged species .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported fluorescence properties of this compound derivatives?
- Methodological Answer : Standardize protocols:
- Environmental Controls : Use anhydrous DCM for measurements to avoid solvent polarity effects .
- Quantum Yield Calculation : Integrate sphere methods with 0.1 M H₂SO₄ as reference.
- Substituent Effects : Compare derivatives with identical electron-withdrawing groups (e.g., -NO₂ vs. -OCH₃) to isolate structural contributions .
Q. What computational tools predict reaction pathways for synthesizing imidazole-diamine derivatives?
- Methodological Answer :
- Database Mining : Use REAXYS and Pistachio to identify feasible routes .
- DFT Calculations : Optimize transition states (B3LYP/6-31G* level) to assess activation energies for cyclization steps .
- Machine Learning : Train models on reaction yields from literature (e.g., 70–89% for base-promoted methods) .
Q. How can air sensitivity of this compound derivatives be managed during synthesis?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions in Schlenk flasks under argon .
- Stabilization : Add 1% hydroquinone to prevent oxidation during storage.
- Characterization : Use FT-IR to monitor N-H stretching (3200–3400 cm⁻¹) for degradation .
Q. What are common pitfalls in cyclization steps, and how can they be mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
